4-Hydroxy-L-threonine

Description

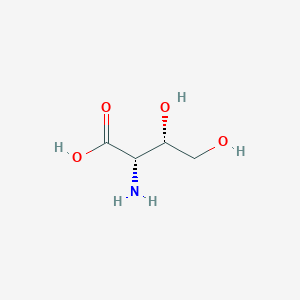

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-amino-3,4-dihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNUARFQOCGDRK-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176167 | |

| Record name | Hydroxythreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21768-45-6 | |

| Record name | 4-Hydroxy-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21768-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxythreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021768456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxythreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Intermediacy

De Novo Biosynthetic Pathways

Precursor Role in Pyridoxal (B1214274) 5'-Phosphate (PLP) Biosynthesis

4-Hydroxy-L-threonine is a key precursor in the deoxyxylulose 5-phosphate (DXP)-dependent pathway for PLP biosynthesis, which is prevalent in many bacteria, including Escherichia coli. In this pathway, its phosphorylated form, 4-phospho-hydroxy-L-threonine (4-PHT), is an obligatory intermediate. nih.govoup.com The formation of 4-PHT is a critical step that precedes the condensation reaction to form the pyridoxine (B80251) ring structure. oup.com

Interestingly, E. coli can also utilize serendipitous pathways to bypass blocks in the canonical PLP synthesis pathway. pnas.org One such pathway involves the condensation of glycolaldehyde (B1209225) and glycine (B1666218) to form this compound, which is then phosphorylated by homoserine kinase (ThrB) to generate 4-PHT, feeding into the main PLP synthesis route. pnas.orgresearchgate.net The low-specificity threonine aldolase (B8822740), LtaE, is responsible for catalyzing the initial condensation of glycolaldehyde and glycine. expasy.orgembopress.org

In the yeast Saccharomyces cerevisiae, this compound also participates in the vitamin B6 metabolic pathway. The GLY1 gene in S. cerevisiae encodes a low-specific L-threonine aldolase which can catalyze the cleavage of both L-allo-threonine and L-threonine to glycine. qmul.ac.uk This enzyme's activity is relevant to the metabolism of threonine and its derivatives, including this compound.

The PLP biosynthetic pathway in Sinorhizobium meliloti shares similarities with that of E. coli, utilizing 4-PHT as an intermediate. psu.edu However, S. meliloti possesses two distinct pathways for the synthesis of 4-PHT. psu.edu One pathway mirrors the initial steps found in other organisms, starting from the condensation of glycolaldehyde and glycine to form this compound, which is then phosphorylated. psu.eduresearchgate.net A second, major pathway has been identified that originates solely from glycolaldehyde. psu.edu In this organism, pyridoxine is synthesized from 1-deoxy-D-xylulose and this compound. researchgate.net

Key Enzymatic Steps and Intermediates

The formation of this compound is often initiated by an aldol (B89426) condensation reaction. In organisms like E. coli and S. meliloti, the enzyme low-specificity L-threonine aldolase (LtaE) catalyzes the condensation of glycolaldehyde and glycine to produce this compound. researchgate.netexpasy.org This reaction is a key entry point for these simple precursors into the more complex PLP biosynthetic pathway. nih.gov Threonine aldolases, being PLP-dependent enzymes themselves, are capable of this carbon-carbon bond formation, highlighting a fascinating aspect of metabolic logic where the cofactor's own synthesis involves an enzyme that depends on it. nih.gov

The table below summarizes the key enzymes and intermediates involved in the biosynthesis of this compound and its subsequent role in PLP synthesis in the discussed organisms.

| Organism | Key Enzyme(s) | Precursors | Intermediate | Product of Pathway |

| Escherichia coli | Low-specificity L-threonine aldolase (LtaE) expasy.orgembopress.org, Homoserine kinase (ThrB) pnas.orgresearchgate.net, 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA) nih.gov | Glycolaldehyde, Glycine researchgate.netexpasy.org | This compound, 4-Phospho-hydroxy-L-threonine (4-PHT) nih.govoup.com | Pyridoxal 5'-phosphate (PLP) |

| Saccharomyces cerevisiae | Low-specific L-threonine aldolase (GLY1) qmul.ac.uk | L-allo-threonine, L-threonine | Glycine | Vitamin B6 metabolism |

| Sinorhizobium meliloti | Low-specificity L-threonine aldolase, other uncharacterized enzymes | Glycolaldehyde, Glycine psu.eduresearchgate.net | This compound, 4-Phospho-hydroxy-L-threonine (4-PHT) psu.edu | Pyridoxine |

Phosphorylation to 4-Phospho-hydroxy-L-threonine (4PHT)

A key step in the metabolic journey of this compound is its phosphorylation to form 4-Phospho-hydroxy-L-threonine (4PHT). oup.comoup.com This reaction is catalyzed by the enzyme homoserine kinase, encoded by the thrB gene in E. coli. oup.compnas.org While the primary substrate for this enzyme is homoserine in the biosynthesis of threonine, it also exhibits promiscuous activity by phosphorylating this compound. pnas.org

The phosphorylation of this compound to 4PHT is an obligatory step for its incorporation into the pyridoxine biosynthesis pathway. oup.comoup.com This has been demonstrated in E. coli mutants lacking homoserine kinase (thrB mutants), which are unable to utilize externally supplied this compound for vitamin B6 synthesis. oup.com This finding underscores the essentiality of 4PHT as the true intermediate in this pathway. oup.comoup.com

In some organisms, the biosynthesis of 4PHT can also occur through a different route starting from erythrose 4-phosphate. This pathway involves the oxidation of erythrose 4-phosphate to 4-phospho-erythronate, followed by a transamination reaction to yield 4PHT.

Subsequent Conversions to Pyridoxol and Pyridoxine 5'-Phosphate

Following its formation, 4-Phospho-hydroxy-L-threonine (4PHT) undergoes a series of enzymatic conversions to ultimately yield pyridoxine 5'-phosphate (PNP), a phosphorylated form of vitamin B6. oup.comnih.gov The initial step involves the oxidation of 4PHT by the enzyme 4-(phosphohydroxy)-L-threonine dehydrogenase, encoded by the pdxA gene. acs.orgdrugbank.com This NAD(P)-dependent reaction produces 2-amino-3-oxo-4-(phosphooxy)butyric acid. drugbank.com

This intermediate is then condensed with 1-deoxy-D-xylulose-5-phosphate (DXP) in a reaction catalyzed by PNP synthase, the product of the pdxJ gene. nih.gov This condensation reaction results in the formation of the pyridine (B92270) ring of pyridoxine 5'-phosphate. oup.comnih.gov It is important to note that the direct product of this biosynthetic pathway is the phosphorylated form, pyridoxine 5'-phosphate, and not pyridoxol. oup.comnih.gov Pyridoxol can be subsequently formed by the action of phosphatases that remove the phosphate (B84403) group from PNP. nih.gov

Metabolic Flux and Regulation

The biosynthesis of pyridoxine involving this compound is tightly integrated with central metabolic pathways and is subject to regulatory mechanisms to ensure cellular homeostasis.

Integration within Core Amino Acid Metabolism

The metabolic pathway of this compound is intrinsically linked to core amino acid metabolism, particularly that of threonine and glycine. creative-proteomics.com In some organisms, this compound can be synthesized from the condensation of glycolaldehyde and glycine. Furthermore, the enzyme responsible for the phosphorylation of this compound, homoserine kinase, is a key enzyme in the biosynthesis of threonine itself. pnas.orgcreative-proteomics.com

This shared enzymatic step creates a point of metabolic intersection and potential competition between the two pathways. pnas.org The availability of precursors from central carbon metabolism, such as erythrose 4-phosphate, also directly influences the flux towards this compound and subsequently pyridoxine biosynthesis.

Regulatory Mechanisms of Biosynthesis

The biosynthesis of pyridoxine is regulated to meet the cell's demand for vitamin B6. While the specific regulatory mechanisms for the this compound-dependent pathway are not fully elucidated, general principles of metabolic regulation are expected to apply. Feedback inhibition, where the end product of the pathway (pyridoxal 5'-phosphate or PLP) inhibits the activity of an early enzyme, is a common regulatory strategy in bacterial metabolic pathways. nih.gov

In E. coli, the addition of pyridoxol to the growth medium can immediately halt the de novo synthesis of pyridoxine, suggesting a rapid control mechanism is in place. nih.gov However, this control does not appear to be at the level of gene repression. nih.gov The activity of homoserine kinase, the enzyme that phosphorylates this compound, is known to be competitively inhibited by L-threonine. oup.com This suggests that high levels of threonine could potentially reduce the flux towards pyridoxine biosynthesis by limiting the formation of 4PHT. oup.com

Impact of 4-Phospho-hydroxy-L-threonine on Cellular Metabolism

The accumulation of 4-Phospho-hydroxy-L-threonine (4PHT) can have significant consequences for cellular metabolism, primarily due to its structural similarity to other essential metabolites.

4-Phospho-hydroxy-L-threonine has been identified as a toxic intermediate that can inhibit bacterial growth. researchgate.net Its structural resemblance to intermediates in the threonine and isoleucine biosynthetic pathways leads to its antimetabolite properties. researchgate.net Specifically, 4PHT can interfere with the biosynthesis of these essential amino acids, leading to growth inhibition. researchgate.net

Furthermore, this compound itself can exhibit antimetabolite properties, particularly in organisms where it can be phosphorylated to 4PHT. semanticscholar.org The toxic effects of this compound can be mitigated by the addition of L-threonine to the growth medium, which likely competes for the active site of enzymes that would otherwise be inhibited by 4PHT. pnas.orgsemanticscholar.org This inhibitory cross-talk highlights the delicate balance within metabolic networks and the potential for pathway intermediates to have broader cellular effects. pnas.org

Enzymatic Transformations and Biocatalysis

Enzymes Directly Acting on 4-Hydroxy-L-threonine and Its Phosphorylated Forms

A specific set of enzymes is responsible for the direct modification of this compound and its phosphorylated state, playing a crucial role in the pyridoxal (B1214274) 5'-phosphate (PLP) biosynthesis pathway.

4-Hydroxythreonine-4-phosphate dehydrogenase, commonly known as PdxA, is a key enzyme in the vitamin B6 biosynthesis pathway. wikipedia.orgosmarks.netgenome.jp It catalyzes the NAD(P)-dependent oxidation of 4-(phosphooxy)-L-threonine (HTP). uniprot.orguniprot.orguniprot.org This reaction yields 2-amino-3-oxo-4-(phosphooxy)butyric acid, which is an unstable intermediate that spontaneously decarboxylates to form 3-amino-2-oxopropyl phosphate (B84403) (AHAP). uniprot.orguniprot.orguniprot.orgdrugbank.com The systematic name for this enzyme is 4-phosphonooxy-L-threonine:NAD+ oxidoreductase. wikipedia.orgosmarks.net PdxA is essential for the de novo synthesis of pyridoxine (B80251) 5'-phosphate (PNP), a direct precursor to the active coenzyme PLP. core.ac.uknih.gov

| Enzyme | Systematic Name | EC Number | Substrate | Product | Cofactor |

|---|---|---|---|---|---|

| 4-Hydroxythreonine-4-phosphate Dehydrogenase (PdxA) | 4-phosphonooxy-L-threonine:NAD+ oxidoreductase | 1.1.1.262 | 4-(phosphooxy)-L-threonine | 2-amino-3-oxo-4-(phosphooxy)butyric acid | NAD(P)+ |

Homoserine kinase, encoded by the thrB gene, is an enzyme that primarily catalyzes the ATP-dependent phosphorylation of L-homoserine to produce O-phospho-L-homoserine. uniprot.orgnih.govwikipedia.org This is a crucial step in the biosynthetic pathway of L-threonine. uniprot.org While its main substrate is L-homoserine, the activity of ThrB is relevant to the broader metabolic context in which this compound exists. L-threonine itself is not a substrate for this enzyme. uniprot.org However, L-threonine can act as a competitive inhibitor of homoserine kinase, highlighting the regulatory interplay within the amino acid biosynthetic pathways. nih.govacs.org The enzyme's high specificity for L-homoserine over other similar amino acids like L-threonine and L-serine is a key feature of its catalytic function. uniprot.org

Phosphoserine transaminase, also known as SerC, is a bifunctional enzyme that participates in both L-serine and pyridoxine (vitamin B6) biosynthesis. nih.govuniprot.orguniprot.orgumaryland.edu In the context of this compound metabolism, SerC catalyzes the reversible transamination of 3-hydroxy-2-oxo-4-phosphonooxybutanoate to 4-(phosphooxy)-L-threonine using L-glutamate as the amino group donor. uniprot.orguniprot.orgwikipedia.org This pyridoxal-phosphate-dependent enzyme is also known as phosphohydroxythreonine aminotransferase. uniprot.orgumaryland.edu The reaction is a critical step in the formation of the precursor required by PdxA in the vitamin B6 pathway. nih.gov

The dual role of SerC highlights the interconnection between amino acid and vitamin cofactor biosynthesis. Its activity ensures the supply of 4-(phosphooxy)-L-threonine necessary for the synthesis of pyridoxine 5'-phosphate. nih.gov

Pyridoxine 5'-phosphate synthase (PdxJ) is the enzyme that catalyzes the final condensation and ring closure step in the de novo biosynthesis of pyridoxine 5'-phosphate (PNP). nih.gov PdxJ facilitates the reaction between the product of the PdxA-catalyzed reaction (3-amino-2-oxopropyl phosphate) and 1-deoxy-D-xylulose-5-phosphate (DXP). core.ac.ukdrugbank.com Research has demonstrated that the incubation of PdxJ with PdxA, 4-(phosphohydroxy)-L-threonine, NAD, and 1-deoxy-D-xylulose-5-phosphate leads to the formation of PNP. core.ac.ukdrugbank.comcore.ac.uk This finding was crucial in elucidating the final steps of the vitamin B6 biosynthetic pathway, showing that DXP, not 1-deoxy-D-xylulose, is the true substrate and that PNP is the initial vitamin B6 vitamer synthesized. core.ac.ukdrugbank.com PdxJ adopts a TIM barrel topology and functions as a tetramer, with shared active sites between dimers. ebi.ac.uk

L-Threonine Aldolase (B8822740) (L-TA) Reactions and Substrate Promiscuity

L-Threonine Aldolase (L-TA) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible retro-aldol cleavage of L-threonine into glycine (B1666218) and acetaldehyde. nih.govnih.govwikipedia.org While its primary substrate is L-threonine, L-TA exhibits a degree of substrate promiscuity, enabling it to act on other β-hydroxy-α-amino acids. nih.govnih.gov This characteristic makes it a valuable tool in biocatalysis for the asymmetric synthesis of non-natural amino acids. nih.gov

Aldol (B89426) Condensation for β-Hydroxy-α-amino Acid Synthesis

L-threonine aldolases (L-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol condensation of glycine with an aldehyde to form a β-hydroxy-α-amino acid. nih.gov This reaction is a powerful tool for forming carbon-carbon bonds and can establish two chiral centers in a single step. acs.org In the context of this compound synthesis, glycolaldehyde (B1209225) would serve as the aldehyde substrate.

The general mechanism involves the formation of a Schiff base between glycine and the PLP cofactor, followed by deprotonation to form a nucleophilic glycine enolate. This enolate then attacks the aldehyde, leading to the formation of the β-hydroxy-α-amino acid product. nih.gov

A hallmark of L-threonine aldolases is their strict control over the stereochemistry at the α-carbon, exclusively producing the L-configuration. frontiersin.org However, the stereoselectivity at the β-carbon is often moderate, leading to a mixture of syn and anti diastereomers. nih.govresearchgate.net The diastereomeric outcome is influenced by the specific L-TA used and the nature of the aldehyde substrate. nih.gov

The stereoselectivity at the β-carbon is determined by the orientation of the aldehyde in the enzyme's active site when it is attacked by the glycine-PLP intermediate. Molecular dynamics simulations have suggested a "dual-conformation" mechanism where the aldehyde can bind in two different orientations, leading to the formation of either the syn or anti product. engconfintl.orgacs.org The active site residues play a crucial role in favoring one orientation over the other. For instance, in the synthesis of various phenylserine (B13813050) derivatives, specific histidine and tyrosine residues have been identified as key determinants of diastereoselectivity. nih.govacs.org While the wild-type enzymes often show a preference for the syn isomer, the degree of this preference can vary significantly. acs.org

By modifying amino acid residues within the substrate-binding pocket, researchers have been able to reshape the active site to favor a specific binding orientation of the aldehyde substrate. acs.org For example, a combinatorial active-site saturation test and iterative saturation mutagenesis (CAST/ISM) strategy was applied to an L-TA, resulting in a variant with dramatically improved preference for the synthesis of l-syn-3-[4-(methylsulfonyl)phenylserine], achieving a diastereomeric excess (de) of 99.5%. acs.orgbohrium.com In another study, engineering the L-threonine aldolase from Actinocorallia herbida by mutating a key tyrosine residue (Y314R) increased the diastereomeric excess for l-threo-4-methylsulfonylphenylserine synthesis from the wild-type level to 81%. nih.gov These engineered enzymes demonstrate the potential to produce highly pure diastereomers of β-hydroxy-α-amino acids, including, in principle, this compound.

Table 1: Examples of Engineered L-Threonine Aldolases with Improved Diastereoselectivity

| Enzyme Source | Target Product | Key Mutations | Improvement in Diastereomeric Excess (de) |

| Cellulosilyticum sp. | l-syn-phenylserine derivative | H305L/Y8H/V143R | From 37.2% syn to 99.4% syn |

| Actinocorallia herbida | l-threo-4-methylsulfonylphenylserine | Y314R | Increased by 23% to 81% threo |

| Neptunomonas marine | l-threo-4-methylsulfonylphenylserine | N18S/Q39R/Y319L | From 89.5% to >99% threo |

This table presents data on engineered L-TAs for phenylserine derivatives, illustrating the principles applicable to this compound synthesis.

Transaldolase-Mediated Reactions

L-threonine transaldolases (L-TTAs) are another class of PLP-dependent enzymes involved in the metabolism of β-hydroxy-α-amino acids. nih.gov Unlike L-TAs, which use glycine as the nucleophile, L-TTAs catalyze the retro-aldol cleavage of L-threonine to generate a glycine-PLP intermediate and acetaldehyde. This intermediate can then react with a different acceptor aldehyde to synthesize a new L-threo-β-hydroxy-α-amino acid. nih.govnih.gov

This transaldolase activity has been identified in the biosynthetic pathways of natural products like the antibiotic obafluorin. nih.gov The enzyme ObaG from this pathway is an L-threonine transaldolase that synthesizes (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate from L-threonine and 4-nitrophenylacetaldehyde. nih.gov The key feature of L-TTAs is the formation of a remarkably persistent glycyl quinonoid intermediate, which favors reaction with an external aldehyde over protonation to release glycine. nih.gov

While direct evidence for a transaldolase-mediated reaction involving this compound as either a donor or product is not extensively documented, the known mechanism of L-TTAs suggests its potential. If this compound were a substrate, the enzyme could potentially cleave it to form a glycine enolate and glycolaldehyde. Conversely, by providing L-threonine as the glycine donor, an L-TTA could catalyze the condensation with glycolaldehyde to form this compound, likely with high threo selectivity.

Interaction with Phosphatases

The hydroxyl group of this compound can be phosphorylated to form O-Phospho-4-hydroxy-L-threonine. hmdb.ca This phosphorylated form is an intermediate in metabolic pathways, such as the biosynthesis of vitamin B6 in some organisms. umaryland.edu The dephosphorylation of this and other phospho-threonine derivatives is carried out by a class of enzymes known as protein phosphatases, specifically serine/threonine phosphatases. researchgate.netnih.gov

These enzymes catalyze the hydrolysis of the phosphate monoester bond, releasing inorganic phosphate and the hydroxyl-containing amino acid. youtube.com The activity of serine/threonine phosphatases is crucial for regulating a vast number of cellular processes that are controlled by reversible phosphorylation. nih.gov

In the context of this compound metabolism, the enzyme threonine synthase (EC:4.2.3.1) is known to convert O-Phospho-4-hydroxy-L-threonine into this compound, effectively acting as a phosphatase on this specific substrate. umaryland.edu Some protein phosphatases exhibit high specificity for phosphothreonine residues over phosphoserine residues, suggesting that dedicated enzymes may be involved in the dephosphorylation of O-Phospho-4-hydroxy-L-threonine in vivo. nih.gov The regulation of phosphatase activity itself is complex and can be influenced by various factors, including the phosphorylation state of the phosphatase at different sites. nih.gov

Synthetic Methodologies in Research

Microbial Fermentation Strategies for Production and Pathway Elucidation

To enhance the production of amino acids like L-threonine, and by extension potentially 4-Hydroxy-L-threonine, researchers employ various strain engineering strategies. These strategies aim to increase the carbon flux towards the desired product, reduce the formation of byproducts, and enhance the efficiency of the biosynthetic pathway. Key strategies include:

Overexpression of key biosynthetic genes: Increasing the expression of genes encoding enzymes in the L-threonine biosynthetic pathway, such as those in the thrABC operon, can significantly boost production. nih.govfrontiersin.org

Deletion of competing pathways: Genes involved in pathways that divert intermediates away from L-threonine synthesis are often deleted. For example, deleting genes responsible for the degradation of L-threonine or the synthesis of other amino acids can redirect metabolic flux. nih.gov

Alleviating feedback inhibition: The activity of key enzymes in the L-threonine pathway is often regulated by feedback inhibition from the final product. Engineering these enzymes to be resistant to such inhibition is a common strategy to increase production. nih.gov

Enhancing precursor supply: Increasing the availability of precursor molecules like aspartate and oxaloacetate, which are part of the citric acid cycle, is another critical approach. wikipedia.org

A hypothetical pathway for this compound production could involve the hydroxylation of L-threonine, suggesting that a key step in strain engineering would be the identification and overexpression of a suitable hydroxylase enzyme. The following table summarizes common genetic modifications in E. coli for L-threonine production that could be relevant for this compound.

| Gene | Function | Engineering Strategy for L-threonine Production | Potential Relevance for this compound Production |

| thrA, thrB, thrC | L-threonine biosynthesis | Overexpression | Increased precursor (L-threonine) supply for hydroxylation |

| tdh | L-threonine dehydrogenase (degradation) | Deletion | Prevents degradation of the precursor L-threonine |

| pykF | Pyruvate kinase I (glycolysis) | Deletion | Redirects carbon flow towards oxaloacetate, a precursor |

| ppc | Phosphoenolpyruvate carboxylase | Overexpression | Increases the pool of oxaloacetate |

Optimizing fermentation conditions is crucial for maximizing product yield. Parameters such as nutrient composition, pH, temperature, and aeration are carefully controlled. For L-threonine production, fed-batch fermentation is a commonly used technique to maintain optimal nutrient levels and control cell growth. nih.govgoogle.com Key parameters that are typically optimized include:

Carbon Source: Glucose is a common carbon source, and its concentration is carefully controlled to avoid the accumulation of inhibitory byproducts like acetate. nih.govnih.gov

Nitrogen Source: Ammonium is a typical nitrogen source, and the carbon-to-nitrogen (C/N) ratio is a critical factor influencing product formation. nih.gov

pH and Temperature: Maintaining optimal pH and temperature is essential for enzyme activity and cell viability. For E. coli, the pH is generally maintained around 7.0, and the temperature is often controlled in a two-stage process to separate cell growth and production phases. frontiersin.orgfrontiersin.org

Dissolved Oxygen: Adequate oxygen supply is necessary for aerobic fermentation to ensure efficient energy production and cell growth. frontiersin.org

The following table illustrates typical fermentation parameters for L-threonine production in E. coli.

| Parameter | Optimized Range for L-threonine Production |

| Temperature | 37°C for growth, often shifted for production |

| pH | 6.8 - 7.2 |

| Dissolved Oxygen | Maintained around 30% of saturation |

| Glucose Concentration | Maintained between 5 and 20 g/L in fed-batch |

Chemoenzymatic and Enzymatic Synthesis Approaches

Enzymatic and chemoenzymatic methods offer highly selective and environmentally friendly alternatives to purely chemical synthesis routes. These approaches often utilize isolated enzymes or whole-cell biocatalysts to perform specific chemical transformations.

L-threonine aldolases (LTAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol (B89426) condensation of glycine (B1666218) with an aldehyde to form a β-hydroxy-α-amino acid. researchgate.netacs.orgnih.govacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net This enzymatic reaction is a powerful tool for the asymmetric synthesis of various β-hydroxy-α-amino acids, including derivatives of this compound. nih.gov

The reaction involves the C-C bond formation between the α-carbon of glycine and the aldehyde carbonyl carbon, creating two new stereocenters. LTAs exhibit high stereoselectivity for the α-carbon, typically producing the L-configuration. frontiersin.org However, the stereoselectivity at the β-carbon can be variable, leading to a mixture of syn and anti diastereomers. Researchers have focused on the directed evolution and protein engineering of LTAs to improve their activity, stability, and diastereoselectivity for specific target molecules. acs.org For the synthesis of this compound, the aldehyde substrate would be glycolaldehyde (B1209225).

Key aspects of directed enzymatic synthesis using LTAs include:

Enzyme Source: LTAs have been isolated from various microorganisms, including Escherichia coli, Pseudomonas putida, and Aeromonas jandaei. frontiersin.org

Reaction Conditions: Optimization of reaction parameters such as pH, temperature, substrate concentrations, and the use of co-solvents can significantly impact the yield and stereoselectivity of the product. acs.org

Substrate Scope: LTAs generally exhibit a broad aldehyde substrate scope, allowing for the synthesis of a variety of β-hydroxy-α-amino acids. nih.gov

Tandem or cascade reactions, where multiple enzymatic steps are carried out in a single pot, offer an efficient approach for the synthesis of complex molecules. nih.govresearchgate.nethep.com.cnnih.gov This strategy can overcome challenges such as unfavorable reaction equilibria and the need for intermediate purification steps. While specific tandem reactions for the derivatization of this compound are not extensively reported, the principles can be applied.

For instance, a multi-enzyme cascade could be designed to produce a derivative of this compound. One hypothetical cascade could involve an L-threonine transaldolase to synthesize a β-hydroxy-α-amino acid, coupled with other enzymes to modify the side chain. nih.govresearchgate.net An example of a multi-enzyme cascade for the production of other β-hydroxy-α-amino acids involves an L-threonine transaldolase coupled with an alcohol dehydrogenase and a formate dehydrogenase to remove the inhibitory byproduct acetaldehyde. nih.gov

Chemical Synthesis Routes for Research Intermediates and Analogs

Chemical synthesis provides a versatile approach for producing this compound and its analogs for research purposes, allowing for the introduction of specific labels or modifications.

The synthesis of analogs, such as 4-fluoro-L-threonine, has also been reported, providing valuable tools for studying the biological roles and mechanisms of action of hydroxylated threonine derivatives. wikipedia.org

Advanced Research Applications

Elucidation of Vitamin B6 Biosynthesis Pathways

One of the most critical roles of 4-Hydroxy-L-threonine is its function as a key intermediate in the de novo biosynthesis of Vitamin B6. Research has demonstrated that its phosphorylated form, 4-phospho-hydroxy-L-threonine (4PHT), is an obligatory intermediate in the synthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of Vitamin B6, in organisms like Escherichia coli. nih.govoup.com

The biosynthesis pathway involves the condensation of 4-(phosphohydroxy)-L-threonine with 1-deoxy-D-xylulose-5-phosphate (DXP). core.ac.uknih.gov This reaction is catalyzed by a complex of enzymes, including PdxA (a 4-hydroxythreonine-4-phosphate dehydrogenase) and PdxJ (a pyridoxine (B80251) 5'-phosphate synthase), leading to the formation of pyridoxine 5'-phosphate (PNP), the first B6 vitamer synthesized. core.ac.uknih.gov PNP is subsequently oxidized to PLP. nih.gov Studies in E. coli mutants blocked in pyridoxol (vitamin B6) biosynthesis showed a growth response to this compound, providing direct evidence for its role in this essential pathway. nih.gov This research has been crucial in mapping out the intricate steps of Vitamin B6 synthesis, a coenzyme vital for numerous metabolic processes, particularly in amino acid metabolism. core.ac.uknih.gov

| Key Molecule | Role in Vitamin B6 Biosynthesis | Organism Studied |

| This compound | Precursor to the essential intermediate 4-phospho-hydroxy-L-threonine. oup.comnih.gov | Escherichia coli nih.govoup.comcore.ac.uknih.gov |

| 4-Phospho-hydroxy-L-threonine (4PHT) | Obligatory intermediate that condenses with DXP. nih.govoup.comcore.ac.uk | Escherichia coli nih.govoup.comcore.ac.uknih.gov |

| 1-Deoxy-D-xylulose-5-phosphate (DXP) | The second precursor molecule that condenses with 4PHT. core.ac.uknih.gov | Escherichia coli core.ac.uknih.gov |

| Pyridoxine 5'-phosphate (PNP) | The first Vitamin B6 vitamer formed in the de novo pathway. core.ac.uknih.gov | Escherichia coli core.ac.uknih.gov |

| Pyridoxal 5'-phosphate (PLP) | The biologically active coenzyme form of Vitamin B6. core.ac.uknih.gov | General |

Design and Synthesis of Bioactive Molecules

The chiral nature and multiple functional groups of this compound make it an attractive starting material for the synthesis of a variety of bioactive molecules. cymitquimica.com Its structure provides a scaffold for the development of novel compounds with potential therapeutic applications.

As a chiral building block, this compound is utilized in the asymmetric synthesis of more complex pharmaceutical compounds. Its defined stereochemistry is crucial for creating molecules with specific biological activities. For instance, derivatives of L-threonine have been explored for creating compounds with enhanced therapeutic properties. The hydroxyl and amino groups of this compound offer multiple points for chemical modification, allowing for the generation of diverse molecular architectures. This versatility makes it a valuable precursor in medicinal chemistry for the synthesis of novel drugs. google.com

Research into this compound and its derivatives extends to the direct development of new therapeutic agents. Its structural similarity to the essential amino acid L-threonine suggests that it could be used to design molecules that interact with biological targets such as enzymes and receptors. wikipedia.orgcreative-peptides.com The introduction of an additional hydroxyl group provides opportunities for new interactions, potentially leading to compounds with improved efficacy or novel mechanisms of action. cymitquimica.com For example, L-threonine derivatives are being investigated for their potential to improve the physicochemical and biopharmaceutical properties of existing drugs. google.com

Fundamental Studies in Amino Acid Metabolism

This compound serves as a model compound for investigating the broader principles of amino acid metabolism. As a non-proteinogenic amino acid, its metabolic fate and interactions with cellular machinery provide insights into the specificity and flexibility of metabolic pathways. nih.gov It is a known metabolite in organisms such as Saccharomyces cerevisiae and Escherichia coli. nih.gov

Studying how organisms process this compound helps to elucidate the enzymatic mechanisms and regulatory networks that govern amino acid transformations. For example, understanding how it is phosphorylated and incorporated into the Vitamin B6 pathway reveals details about kinase specificity and the integration of different metabolic routes. oup.com The metabolism of L-threonine itself is complex, leading to the production of essential metabolites like glycine (B1666218) and acetyl-CoA. creative-peptides.comnih.gov Research on derivatives like this compound adds another layer to this understanding, highlighting the evolution and diversity of amino acid metabolic pathways in different organisms.

| Research Area | Contribution of this compound Studies |

| Enzyme Specificity | Investigating how enzymes like kinases recognize and modify this non-proteinogenic amino acid. oup.com |

| Metabolic Integration | Understanding how the pathway involving this compound connects with other central metabolic routes. |

| Evolution of Metabolism | Providing insights into the diversity of amino acid metabolic pathways across different species. nih.gov |

Applications in Protein Phosphorylation Research (related to 4PHT)

Protein phosphorylation is a fundamental post-translational modification that regulates a vast array of cellular processes. wikipedia.orgthermofisher.com This process typically occurs on the hydroxyl groups of serine, threonine, and tyrosine residues. wikipedia.orgthermofisher.com The existence of 4-phospho-hydroxy-L-threonine (4PHT) as a stable, phosphorylated small molecule highlights the importance of phosphorylation in biological systems beyond protein regulation.

The study of 4PHT and its synthesis provides a chemical and biochemical model for understanding the phosphorylation of hydroxyamino acids. hmdb.ca Research in this area can lead to the development of new tools and techniques for studying protein phosphorylation, such as the synthesis of novel phosphorylated amino acid analogs for use in kinase assays or as probes for phosphoprotein-binding domains. While direct research on this compound in protein phosphorylation is not extensive, its phosphorylated form serves as a relevant example of a phosphorylated hydroxyamino acid, a class of molecules central to cellular signaling and regulation.

Studies on Antimetabolite Mechanisms and Tolerance

Antimetabolites are compounds that are structurally similar to metabolites and can interfere with metabolic pathways, often by inhibiting enzymes or being incorporated into macromolecules. wikipedia.orgclevelandclinic.org This interference can halt cell growth and division, making antimetabolites effective chemotherapeutic agents. wikipedia.org

Given its structural similarity to L-threonine, this compound has the potential to act as an antimetabolite. It could theoretically compete with L-threonine for binding to the active sites of enzymes involved in threonine metabolism or protein synthesis. Studying the effects of this compound on cellular growth and metabolism can provide valuable information on the mechanisms of antimetabolite action. Furthermore, investigating how cells might develop tolerance to this compound could reveal novel mechanisms of drug resistance, which is a significant challenge in chemotherapy. While specific studies on this compound as an antimetabolite are not widely reported, its structure makes it a candidate for such investigations, contributing to a deeper understanding of metabolic interference.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural and functional analysis of 4-Hydroxy-L-threonine. They provide detailed information about the molecular structure and are crucial in tracing its metabolic fate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including amino acids like this compound. In the context of biosynthetic tracing, NMR is utilized to track the incorporation of isotopically labeled precursors into the molecule. By using stable isotopes such as ¹³C or ¹⁵N, researchers can follow the metabolic pathways leading to the synthesis of this compound.

One- and two-dimensional NMR techniques can provide detailed information about the connectivity of atoms within the molecule. nih.gov For instance, a ¹H-NMR spectrum reveals the chemical environment of hydrogen atoms, while techniques like COSY (Correlation Spectroscopy) can establish correlations between neighboring protons. nih.gov The degree of deuterium (B1214612) incorporation in amino acids, including threonine, can be evaluated using both ¹H and ²H NMR spectroscopy, which is essential for metabolic tracing and pharmacokinetic analyses. mdpi.com While specific studies on biosynthetic tracing of this compound using NMR are not extensively documented, the principles applied to other amino acids are directly transferable.

Mass spectrometry (MS) is a cornerstone technique for the identification and quantification of metabolites due to its high sensitivity and specificity. High-resolution mass spectrometry can provide an accurate mass measurement of a metabolite, which can be used to determine its elemental composition. nih.gov For this compound, this allows for its differentiation from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS or MSⁿ) is particularly valuable for distinguishing between isomers, which is a significant challenge in metabolomics. nih.gov In MS/MS, the ion of the target molecule is isolated and fragmented to produce a characteristic fragmentation pattern, or "fingerprint," that can be used for definitive identification. nih.gov This is crucial for differentiating this compound from its isomers. Flow-injection tandem mass spectrometry has been successfully used for the analysis of plasma amino acids after derivatization. mdpi.com Although specific MS/MS fragmentation patterns for this compound are not detailed in the provided context, the general approach of comparing fragmentation spectra of an unknown analyte to that of a known standard is a common practice.

Table 1: Isobaric Compounds and the Importance of High-Resolution Mass Spectrometry This table illustrates how high-resolution mass spectrometry can distinguish between compounds with very similar masses.

| Compound | Exact Mass | Molecular Formula |

|---|---|---|

| Iminoaspartic acid | 132.0291 | C₄H₅NO₄ |

| This compound | 135.0532 | C₄H₉NO₄ |

| N-acetylalanine | 132.0655 | C₅H₉NO₃ |

| Leucine | 132.1019 | C₆H₁₃NO₂ |

Data sourced from PubChem and other metabolic databases. nih.gov

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from complex biological matrices prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are widely used for the analysis of amino acids. who.int These methods offer excellent separation and reproducible results. who.int For polar compounds like amino acids, hydrophilic interaction liquid chromatography (HILIC) is often employed. mdpi.comresearchgate.net

UHPLC methods significantly reduce analysis time compared to traditional HPLC while maintaining high resolution and sensitivity. lcms.cz A simple UHPLC gradient method with charged aerosol detection has been developed for the measurement of 22 underivatized amino acids, resolving most of them in under 10 minutes. chromatographyonline.com While this specific method resulted in the co-elution of glycine (B1666218) and threonine, it highlights the potential for rapid analysis. chromatographyonline.com For enhanced sensitivity, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) can be used to form highly fluorescent products that are easily detectable. who.intlcms.cz

The separation of stereoisomers (enantiomers and diastereomers) is critical in amino acid analysis. Electrokinetic chromatography, a capillary electrophoresis technique, has been successfully applied to the resolution of amino acid enantiomers. This method often involves the use of a chiral selector in the running buffer to form transient diastereomeric complexes that can be separated based on their different electrophoretic mobilities. For example, the four stereoisomers of 4-hydroxyproline (B1632879) have been separated using methyl-γ-cyclodextrin as a chiral selector. researchgate.netbohrium.com Similarly, dansylated amino acids have been resolved using a Cu(II)-aspartame complex in the support electrolyte. stanford.edu These approaches demonstrate the potential for resolving the stereoisomers of this compound.

Derivatization is a common strategy to improve the chromatographic behavior and detection sensitivity of amino acids. who.int This can be done either before (pre-column) or after (post-column) the chromatographic separation. who.int Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag) allows for the analysis of a wide range of amino-containing compounds by UPLC-MS/MS with excellent chromatographic and mass spectrometric properties. acs.org

For gas chromatography (GC), derivatization is necessary to increase the volatility of amino acids. For instance, threonine stereoisomers have been separated by capillary gas chromatography after being converted to N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester derivatives. nih.gov Chemical derivatization with agents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) has also been used to improve the sensitivity and specificity of detection in MALDI imaging mass spectrometry. nih.gov

Table 2: Common Derivatization Reagents for Amino Acid Analysis

| Derivatization Reagent | Analytical Technique | Detection Method |

|---|---|---|

| o-Phthaldialdehyde (OPA) | HPLC/UHPLC | Fluorescence who.intlcms.cz |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQTag) | UPLC-MS/MS | Mass Spectrometry acs.org |

| N,O-Bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester | Gas Chromatography | Mass Spectrometry nih.gov |

| 4-Hydroxy-3-methoxycinnamaldehyde | MALDI Imaging MS | Mass Spectrometry nih.gov |

Future Directions and Emerging Research Areas

Systems Biology Approaches to Pathway Understanding

Systems biology offers a powerful framework for elucidating and optimizing the biosynthetic pathways of valuable amino acids, including L-threonine and its derivatives. By integrating high-throughput data from genomics, transcriptomics, and metabolomics with computational modeling, researchers can gain a holistic view of cellular metabolism and its regulatory networks. embopress.orgembopress.org This approach is crucial for the rational design of microbial cell factories for overproducing target compounds like L-threonine, the precursor to 4-Hydroxy-L-threonine.

A key strategy in systems metabolic engineering involves identifying and modifying genetic targets to channel metabolic flux towards the desired product. For instance, in Escherichia coli, the production of L-threonine has been significantly enhanced by applying a systems-level approach. embopress.org This involves a multi-faceted strategy:

Elimination of Feedback Inhibition: Key enzymes in the L-threonine biosynthetic pathway, such as aspartokinase I and III, are naturally inhibited by the final product. Removing this feedback inhibition is a critical first step. embopress.org

Deletion of Competing Pathways: Pathways that divert precursors away from L-threonine synthesis, such as those leading to L-lysine and L-methionine, are blocked by deleting essential genes (e.g., lysA, metA). embopress.org

Removal of Degradation Pathways: Enzymes that degrade L-threonine, like threonine dehydrogenase (tdh), are eliminated to prevent loss of the product. embopress.org

These integrated analyses provide crucial insights into the metabolic and regulatory mechanisms governing a biosynthetic pathway. nih.govfrontiersin.org By understanding the complex interplay of genes, enzymes, and metabolites, scientists can systematically engineer microorganisms to become highly efficient producers. frontiersin.orgnih.gov

| Engineering Strategy | Genetic Target(s) | Purpose | Reference |

|---|---|---|---|

| Removal of Feedback Inhibition | thrA, lysC | Eliminate inhibition of aspartokinase I and III by L-threonine and L-lysine, respectively. | embopress.org |

| Deletion of Competing Pathways | lysA, metA | Block the biosynthesis of L-lysine and L-methionine to increase precursor availability for L-threonine. | embopress.org |

| Elimination of Product Degradation | tdh, ilvA (mutation) | Prevent the degradation of L-threonine by deleting threonine dehydrogenase and reducing the activity of threonine dehydratase. | embopress.org |

| Pathway Optimization via Systems Analysis | Multiple genes identified by transcriptome profiling | Fine-tune the expression of relevant genes to optimize metabolic flux towards L-threonine. | embopress.org |

Advanced Enzyme Engineering for Novel Biocatalytic Applications

The synthesis of this compound and other non-natural, beta-hydroxylated amino acids relies heavily on the availability of highly efficient and selective enzymes. nih.gov While natural enzymes provide a starting point, they often lack the desired stability, substrate scope, or activity for industrial applications. international-pharma.com Advanced enzyme engineering techniques, such as directed evolution and rational design, are instrumental in tailoring biocatalysts for specific synthetic transformations. international-pharma.comacs.orgresearchgate.net

Directed evolution mimics the process of natural selection in the laboratory to generate enzymes with improved properties. nih.gov This involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening or selection to identify mutants with the desired enhancements. acs.orgnih.gov This approach has been successfully used to boost the turnover frequency of designer enzymes by nearly 100-fold. nih.gov

Rational and semi-rational design, on the other hand, use knowledge of an enzyme's structure and mechanism to make targeted modifications. nih.gov By identifying key residues in the active site or substrate-binding pocket, researchers can precisely alter an enzyme's properties. nih.gov For example, L-threonine aldolases (LTAs), which catalyze the synthesis of β-hydroxy-α-amino acids, have been engineered to improve their diastereoselectivity and catalytic efficiency for non-natural substrates. researchgate.netnih.gov Similarly, L-threonine transaldolases (TTAs) represent a promising class of enzymes for producing beta-hydroxylated amino acids with high stereoselectivity and low reversibility. nih.gov The discovery and characterization of new TTAs with broader substrate scopes and higher affinity for L-threonine are expanding the biocatalytic toolbox for creating these valuable compounds. nih.gov

The incorporation of non-natural amino acids (nnAAs) into the enzymes themselves is another frontier in enzyme engineering. portlandpress.com This technology allows for the introduction of novel chemical functionalities, expanding the catalytic capabilities beyond what is possible with the 20 canonical amino acids. portlandpress.comnih.gov

| Enzyme Class | Engineering Goal | Method(s) | Application | Reference |

|---|---|---|---|---|

| L-Threonine Aldolase (B8822740) (LTA) | Improve diastereoselectivity and catalytic efficiency. | Rational design, site-saturation mutagenesis. | Synthesis of L-threo-phenylserine and its derivatives. | researchgate.net |

| L-Threonine Transaldolase (TTA) | Enhance substrate scope and reaction rate. | Discovery of novel natural sequences, characterization. | Bioproduction of diverse β-hydroxy non-standard amino acids. | nih.gov |

| Designer Enzymes (General) | Boost turnover frequency (kcat). | Directed evolution. | Catalysis of abiological reactions (e.g., hydrazone formation). | nih.gov |

| 2-Oxoglutarate-Dependent Hydroxylase | Enable regioselective and stereoselective hydroxylation. | Enzyme discovery and whole-cell biocatalyst development. | Asymmetric synthesis of L-threo-β-hydroxy-α-amino acids. | nih.gov |

Exploration of Antimetabolite Mechanisms and Mitigation

While this compound holds promise, its metabolic intermediates can exhibit toxicity, acting as antimetabolites that interfere with essential cellular processes. Specifically, the phosphorylated form, 4-phospho-hydroxy-L-threonine (4HTP), has been identified as a highly toxic intermediate for bacteria. researchgate.net This toxicity stems from its ability to inhibit the biosynthesis of threonine and isoleucine, crucial components for protein synthesis and cell growth. researchgate.net The accumulation of such toxic intermediates is a significant hurdle in the development of microbial strains for producing valuable chemicals derived from this pathway, such as pyridoxine (B80251) (Vitamin B6). researchgate.net

Understanding the mechanisms of antimetabolite action is the first step toward developing strategies for mitigation. Resistance to antimetabolites can arise through various mechanisms, including the mutation of target enzymes, altered drug transport, or the activation of salvage pathways. nih.govnih.gov In the context of 4HTP toxicity, a key mitigation strategy is to prevent its accumulation by efficiently converting it to the desired, non-toxic final product.

Metabolic engineering provides a direct approach to overcome this challenge. By engineering a microbial host such as Bacillus subtilis to express the necessary downstream enzymes, the toxic intermediate can be rapidly consumed. For example, the introduction of pdxA (4HTP dehydrogenase) and pdxJ genes from E. coli into B. subtilis creates a synthetic pathway that efficiently converts this compound (4HT) and its toxic phosphorylated intermediate into pyridoxine. researchgate.net This strategy not only detoxifies the cell but also establishes a productive pathway for a valuable compound.

| Compound | Mechanism of Action | Affected Pathway(s) | Mitigation Strategy | Reference |

|---|---|---|---|---|

| 4-Phospho-hydroxy-L-threonine (4HTP) | Acts as an antimetabolite, inhibiting key biosynthetic enzymes. | Threonine and isoleucine biosynthesis. | Metabolic engineering to introduce downstream enzymes (e.g., PdxA, PdxJ) that rapidly convert 4HTP to a non-toxic product (pyridoxine). | researchgate.net |

Potential for Broader Biotechnological Applications

The unique chemical structure of this compound makes it a versatile building block for a wide range of biotechnological and pharmaceutical applications. As a beta-hydroxylated non-standard amino acid, it can be incorporated into peptides to create novel structures or serve as a precursor for the synthesis of complex molecules. nih.gov

The potential applications are diverse and significant:

Pharmaceuticals: Beta-hydroxylated amino acids are key components of various small-molecule drugs and are precursors for beta-lactone antibiotics. nih.gov The hydroxyl groups of threonine derivatives can be chemically modified to create bioconjugates and advanced drug delivery systems.

Therapeutic Proteins: L-threonine itself is crucial in the production of therapeutic proteins and biopharmaceuticals. Its derivatives could be used to design drugs with improved efficacy and stability.

Industrial Biotechnology: Beyond pharmaceuticals, threonine derivatives are valuable in broader industrial processes. Their properties are being explored for the production of biodegradable polymers and other biocompatible materials.

Chemical Synthesis: this compound serves as a chiral building block for the synthesis of other valuable chemicals, leveraging its stereochemically defined centers.

The production of L-threonine is already a major global fermentation industry, with applications in animal feed, food, and medicine. nih.govgoogle.commdpi.commedchemexpress.com By leveraging these established production platforms and applying the advanced metabolic and enzyme engineering strategies discussed, the large-scale synthesis of this compound could become economically viable, unlocking its potential across multiple sectors.

| Application Area | Specific Use | Key Property of this compound | Reference |

|---|---|---|---|

| Pharmaceuticals | Precursor for small-molecule drugs and beta-lactone antibiotics. | Unique beta-hydroxy-alpha-amino acid structure. | nih.gov |

| Drug Delivery | Development of bioconjugates and targeted delivery systems. | Chemically modifiable hydroxyl group. | |

| Biomaterials | Building block for novel polypeptides and biodegradable polymers. | Chiral structure and reactive functional groups. | nih.gov |

| Chemical Industry | Chiral precursor for the synthesis of other complex molecules. | Defined stereochemistry. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-Hydroxy-L-threonine in laboratory settings, and how can researchers validate the compound's identity post-synthesis?

- Methodological Answer : Synthesis typically involves enzymatic conversion from 4-phospho-erythritose (E4P) via PdxB and SerC enzymes in microbial systems. Post-synthesis validation requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification. Researchers should cross-reference spectral data with primary literature using databases like SciFinder or Reaxys to confirm purity and identity .

Q. How is this compound involved in the biosynthesis of vitamin B6 in microbial systems?

- Methodological Answer : In E. coli and B. subtilis, this compound (4HT) acts as an intermediate in the phosphorylated pathway for vitamin B6 synthesis. It is produced from E4P via the enzymes erythritol 4-phosphate dehydrogenase (Epd) and phosphoserine transaminase (SerC). Researchers should employ gene knockout studies or isotopic tracing to confirm its metabolic role in specific strains .

Q. What analytical techniques are commonly employed to quantify this compound in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) is standard. For accuracy, calibration curves should be prepared using synthetic 4HT standards, and internal controls (e.g., deuterated analogs) must be included to account for matrix effects .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported enzymatic kinetics of this compound dehydrogenase across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (pH, temperature) or enzyme sources. Researchers should:

Replicate experiments under standardized buffer conditions.

Use purified recombinant enzymes with documented post-translational modifications.

Apply statistical tools (e.g., ANOVA) to compare kinetic parameters (Km, Vmax) across studies .

Q. How can metabolic engineering approaches optimize this compound flux toward vitamin B6 production while minimizing byproduct formation?

- Methodological Answer : Strategies include:

- Overexpressing rate-limiting enzymes (e.g., PdxA, PdxJ) in E. coli.

- Knocking out competing pathways (e.g., threonine biosynthesis genes).

- Employing 13C metabolic flux analysis to identify分流 pathways and redirect carbon flow.

- Recent studies achieved 65 mg/L vitamin B6 in B. subtilis mutants but noted分流 losses, necessitating further pathway tuning .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound-mediated cellular signaling studies?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) are suitable for sigmoidal dose-response curves. For non-monotonic responses, segmented regression or machine learning algorithms (random forests) can identify threshold effects. Ensure replicates (n ≥ 3) and error bars (standard deviation) to validate trends .

Q. How can isotopic labeling techniques elucidate the metabolic fate of this compound in multi-compartment eukaryotic systems?

- Methodological Answer : Use 13C-labeled 4HT in tracer studies combined with mass spectrometry imaging (MSI) to track spatial distribution in organelles. For dynamic flux analysis, pulse-chase experiments with time-resolved sampling can quantify metabolite turnover rates in mitochondria vs. cytosol .

Q. What computational modeling approaches best predict the stereochemical outcomes of this compound derivatization reactions?

- Methodological Answer : Density functional theory (DFT) calculations can predict energy barriers for stereochemical pathways. Molecular dynamics (MD) simulations with explicit solvent models improve accuracy for reaction intermediates. Validate predictions experimentally using chiral HPLC or X-ray crystallography .

Key Considerations for Experimental Design

- Literature Validation : Always cross-check synthesis protocols and analytical data against primary sources in SciFinder/Reaxys to resolve discrepancies .

- Data Reproducibility : Include raw data in appendices and processed data in main texts with error analysis .

- Ethical Compliance : Adhere to biosafety protocols when handling genetically modified organisms in metabolic engineering studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.